Cas no 2837-61-8 (2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide)

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative characterized by its trifluoromethyl and dichloro functional groups. This compound exhibits notable reactivity due to the electron-withdrawing effects of these substituents, making it valuable in synthetic organic chemistry, particularly in the preparation of agrochemicals and pharmaceuticals. Its structural features contribute to enhanced stability and selectivity in reactions, such as nucleophilic substitutions or cross-coupling processes. The trifluoromethyl group further imparts lipophilicity, which can influence bioavailability in bioactive applications. The compound is typically handled under controlled conditions due to its potential reactivity, and its purity is critical for consistent performance in research or industrial processes.
2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide structure
2837-61-8 structure
Product Name:2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide
CAS No:2837-61-8
MF:C9H6Cl2F3NO
MW:272.051250934601
MDL:MFCD00095746
CID:281433
PubChem ID:76087
Update Time:2025-05-19

2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2,2-dichloro-N-[3-(trifluoromethyl)phenyl]-
    • 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide
    • 2,2-Dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
    • 3-Dichloracetamino-1-trifluormethyl-benzol
    • AC1Q5M6D
    • CHEMBL1240904
    • CTK4G1323
    • Dichlor-essigsaeure-(3-trifluormethyl-anilid)
    • dichloro-acetic acid-(3-trifluoromethyl-anilide)
    • EINECS 220-628-0
    • m-trifluoromethyl dichloroacetanilide
    • N-Dichloracetyl-3-trifluormethyl-anilin
    • NSC136281
    • SureCN9338885
    • 2,2-DICHLORO-3'-(TRIFLUOROMETHYL)ACETANILIDE
    • 29W5UQY385
    • Acetamide, 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]-
    • 2, 2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide
    • D93312
    • UNII-29W5UQY385
    • NSC 136281
    • 2837-61-8
    • DTXSID50182608
    • NSC-136281
    • IVMXNTACFUFRFU-UHFFFAOYSA-N
    • SCHEMBL9338885
    • AS-69255
    • NS00049306
    • AKOS003862930
    • DTXCID50105099
    • DB-148632
    • 2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide
    • MDL: MFCD00095746
    • Inchi: 1S/C9H6Cl2F3NO/c10-7(11)8(16)15-6-3-1-2-5(4-6)9(12,13)14/h1-4,7H,(H,15,16)
    • InChI Key: IVMXNTACFUFRFU-UHFFFAOYSA-N
    • SMILES: ClC(C(NC1C=CC=C(C(F)(F)F)C=1)=O)Cl

Computed Properties

  • Exact Mass: 270.97798
  • Monoisotopic Mass: 270.978
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.518
  • Boiling Point: 333.3°C at 760 mmHg
  • Flash Point: 155.4°C
  • Refractive Index: 1.527
  • PSA: 29.1
  • LogP: 3.52060

2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide Pricemore >>

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2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide Related Literature

Additional information on 2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide

Comprehensive Guide to 2,2-Dichloro-N-[3-(Trifluoromethyl)Phenyl]Acetamide (CAS No. 2837-61-8): Properties, Applications, and Market Insights

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 2837-61-8) is a specialized organofluorine compound with unique chemical properties that make it valuable in various industrial and research applications. This chlorinated acetamide derivative features a trifluoromethylphenyl group, which contributes to its distinct reactivity and solubility characteristics. The compound's molecular structure combines dichloroacetamide functionality with an aromatic trifluoromethyl substituent, creating a versatile building block for chemical synthesis.

The growing interest in fluorinated organic compounds has brought attention to 2,2-dichloro-N-(3-trifluoromethylphenyl)acetamide as researchers explore its potential in agrochemical formulations and pharmaceutical intermediates. Current market trends show increased demand for trifluoromethyl-containing compounds, driven by their enhanced biological activity and metabolic stability. The 2837-61-8 CAS registered substance has shown particular promise in crop protection research, where its unique properties may contribute to next-generation solutions for sustainable agriculture.

From a chemical perspective, 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide demonstrates interesting physicochemical properties. The presence of both chlorine atoms and the trifluoromethyl group creates a polarized molecular structure that influences its solubility profile and reactivity patterns. These characteristics make it particularly useful in heterocyclic synthesis and as a precursor for more complex fluorinated molecules. Researchers have noted its potential in creating novel bioactive compounds with improved stability and efficacy profiles.

The synthesis of CAS 2837-61-8 typically involves the reaction of 3-(trifluoromethyl)aniline with dichloroacetyl chloride under controlled conditions. This process yields the target compound with good purity, though optimization of reaction parameters remains an active area of research for industrial-scale production. Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 2,2-dichloro-N-(3-trifluoromethylphenyl)acetamide, aligning with global trends toward environmentally friendly chemical manufacturing.

In analytical applications, 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide serves as an important reference standard for method development in chromatographic techniques. Its distinctive UV absorption spectrum and mass fragmentation pattern make it particularly useful for calibrating instruments and validating analytical procedures. The compound's stability under various HPLC conditions has made it valuable for researchers developing new separation methodologies for structurally similar compounds.

Market analysis indicates steady growth in demand for fluorinated acetamide derivatives like 2837-61-8, particularly in regions with strong agrochemical innovation sectors. The compound's potential applications in crop protection formulations have attracted attention from major agricultural chemical companies seeking novel active ingredients with improved environmental profiles. Additionally, the pharmaceutical industry's ongoing interest in fluorine-containing building blocks has created secondary markets for this specialized chemical.

Safety considerations for handling 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide follow standard protocols for organic amides. Proper personal protective equipment including gloves and eye protection is recommended when working with this compound. While not classified as highly hazardous, its chemical stability and storage requirements should be carefully considered to maintain product integrity and ensure safe laboratory practices. Material safety data sheets provide detailed guidance on appropriate handling procedures for this substance.

Future research directions for CAS No. 2837-61-8 may explore its potential in material science applications, particularly in the development of specialty polymers with unique surface properties. The compound's structural features suggest possible utility in creating fluorinated coatings or adhesive modifiers, though these applications remain largely unexplored. As sustainability becomes increasingly important across chemical industries, investigations into biodegradation pathways and environmental fate of such compounds will likely gain prominence.

The global supply chain for 2,2-dichloro-N-(3-trifluoromethylphenyl)acetamide reflects the specialized nature of this chemical. While several chemical suppliers list the compound in their catalogs, availability may vary depending on regional regulations and market demand. Current pricing trends show stability for this research chemical, with fluctuations primarily tied to raw material costs for its precursor compounds. Companies seeking bulk quantities typically engage in direct negotiations with manufacturers to secure supply agreements.

In conclusion, 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 2837-61-8) represents an interesting case study in the growing field of fluorine chemistry. Its combination of chloro and trifluoromethyl substituents creates unique opportunities for research and application across multiple industries. As scientific understanding of fluorinated compounds continues to advance, the potential uses for this specific acetamide derivative may expand into new and innovative areas, making it a compound worth watching in coming years.

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